Etomidate-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

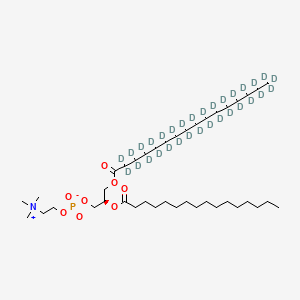

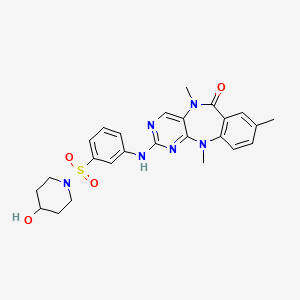

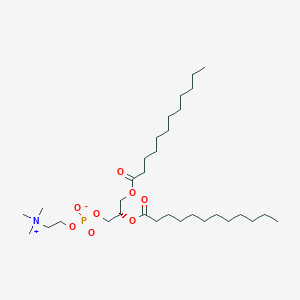

Etomidate-d5 is a deuterated form of etomidate, a general anesthetic used primarily for the induction of anesthesia. This compound is often used as an internal standard in the quantification of etomidate by gas chromatography or liquid chromatography-mass spectrometry. The compound is known for its selective binding to γ-aminobutyric acid type A receptors, which enhances the inhibitory effects of γ-aminobutyric acid, leading to sedation and hypnosis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of etomidate-d5 involves the incorporation of deuterium atoms into the etomidate molecule. One common method is the alkaline hydrolysis of this compound, which results in the formation of etomidate acid-d5 . This process typically involves the use of acetonitrile as a solvent and a C18 column for separation. Gradient elution with acetonitrile and ammonium acetate is performed within a short time frame to achieve high efficiency and sensitivity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of advanced chromatographic techniques, such as ultra-performance liquid chromatography, is common in industrial settings to achieve precise separation and quantification of the compound .

Análisis De Reacciones Químicas

Types of Reactions

Etomidate-d5 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of this compound results in the formation of etomidate acid-d5, which is an inactive metabolite . Oxidation and reduction reactions are less common but can occur under specific conditions.

Common Reagents and Conditions

Hydrolysis: Typically involves the use of alkaline conditions and solvents like acetonitrile.

Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide.

Reduction: Involves reducing agents like sodium borohydride.

Major Products

The major product formed from the hydrolysis of this compound is etomidate acid-d5 . This compound is inactive and is often used as a reference standard in analytical studies.

Aplicaciones Científicas De Investigación

Etomidate-d5 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as an internal standard for the quantification of etomidate in various samples . In biology and medicine, this compound is used to study the pharmacokinetics and pharmacodynamics of etomidate, providing insights into its metabolism and effects on the body . Industrial applications include its use in the development of new anesthetic formulations and quality control processes .

Mecanismo De Acción

Etomidate-d5 exerts its effects by binding to a distinct site on the γ-aminobutyric acid type A receptor, increasing the duration of chloride ion channel opening . This leads to hyperpolarization of neurons, inhibiting neuronal firing and resulting in sedation, hypnosis, and anesthesia . The compound also inhibits the cytochrome P450 enzymes CYP11B1 and CYP11B2, which are involved in cortisol and aldosterone biosynthesis .

Comparación Con Compuestos Similares

Etomidate-d5 is unique in its selective binding to γ-aminobutyric acid type A receptors and its use as an internal standard in analytical studies. Similar compounds include:

Etomidate: The non-deuterated form, used as a general anesthetic.

ABP-700: An analog of etomidate with a similar cardiorespiratory profile but reduced adrenal suppression.

Methoxyethyl etomidate: A novel analog designed to reduce the impact on adrenocortical function.

This compound stands out due to its specific use in analytical chemistry and its role in enhancing the accuracy of etomidate quantification in various studies .

Propiedades

Fórmula molecular |

C14H16N2O2 |

|---|---|

Peso molecular |

249.32 g/mol |

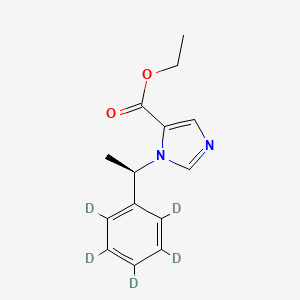

Nombre IUPAC |

ethyl 3-[(1R)-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]imidazole-4-carboxylate |

InChI |

InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3/t11-/m1/s1/i4D,5D,6D,7D,8D |

Clave InChI |

NPUKDXXFDDZOKR-IYMQPUKBSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](C)N2C=NC=C2C(=O)OCC)[2H])[2H] |

SMILES canónico |

CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12401292.png)

![5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide](/img/structure/B12401325.png)

![4-[(2R,3R)-3-(3,5-dihydroxyphenyl)-7-[(2R,3R)-3-(3,5-dihydroxyphenyl)-4-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]-4-hydroxy-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol](/img/structure/B12401341.png)